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Compound of Interest

Compound Name: 1,4-Benzoquinone dioxime

Cat. No.: B092302

Introduction

1,4-Benzoquinone dioxime (CAS No. 105-11-3), also known as p-benzoquinonedioxime, is
an organic compound with the molecular formula CeHsN202.[1][2] It typically appears as pale
yellow crystals or a brown powder.[3] The molecule consists of a benzene ring where the
ketone groups at the 1 and 4 positions have been converted into oxime functionalities.[2] This
compound serves as a crucial intermediate in chemical synthesis, a crosslinking agent for
various rubbers, and a rubber accelerator.[3][4] Given its industrial and research applications,
precise characterization using spectroscopic methods is essential for quality control, structural
verification, and understanding its chemical behavior.

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 1,4-Benzoquinone dioxime, detailing the data and experimental protocols for Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-
Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,4-
Benzoquinone dioxime by providing information about the hydrogen (*H) and carbon (:3C)
atomic environments.

'H NMR and **C NMR Data
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Spectra for 1,4-Benzoquinone dioxime have been recorded on a 400 MHz instrument using
deuterated dimethyl sulfoxide (DMSO-d6) as the solvent at 80°C.[5][6] The expected signals
correspond to the protons and carbons of the cyclohexadiene ring and the oxime groups.

Table 1: NMR Spectroscopic Data for 1,4-Benzoquinone Dioxime

_ Expected Chemical _
Technique Nucleus _ Assignment
Shift (ppm)
Oxime protons (-
'H NMR H ~12.1, ~7.2, ~6.7 NOH), Ring protons

(-CH=)

Oxime carbons
13C NMR 13C ~150, ~130, ~120 (C=NOH), Ring
carbons (-CH=)

Note: The presence of syn and anti isomers can lead to a mixture of isomers and multiple
signals in the spectra.[5]

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Accurately weigh approximately 5-10 mg of 1,4-Benzoquinone
dioxime.

o Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethy! sulfoxide
(DMSO-d6) in a clean, dry vial.

o Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

e Instrumentation: Place the NMR tube into the spinner and insert it into the NMR
spectrometer (e.g., a 400 MHz instrument).

e Acquisition: Shim the instrument to achieve a homogeneous magnetic field. Set the sample
temperature to 80°C, as specified in reference data.[5][6] Acquire *H and 13C NMR spectra
using standard pulse sequences.
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o Data Processing: Process the raw data by applying Fourier transform, phase correction, and

baseline correction to obtain the final spectra.

1. Weigh Sample > 2. Dissolve in > 3. Transfer to 4. Insert into 400 MHz
(5-10 mg) DMSO-d6 NMR Tube Spectrometer

5. Acquire Spectra 6. Process Data 7. Analyze & Assign
(*H & 13C) at 80°C (FT, Phasing) Signals

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For

1,4-Benzoquinone dioxime, key vibrations include those from the O-H, C=N, N-O, and C=C

bonds.

IR Absorption Data

IR spectra for 1,4-Benzoquinone dioxime are available, typically recorded using KBr disc,

nujol mull, or liquid film techniques.[2][7]

Table 2: Key IR Absorption Bands for 1,4-Benzoquinone Dioxime

Frequency Range (cm™?) Vibration Type Functional Group
3600 - 3200 O-H stretch (broad) Oxime (-NOH)

3100 - 3000 C-H stretch Aromatic/Vinyl (-CH=)
1680 - 1620 C=N stretch Oxime (C=NOH)
1620 - 1580 C=C stretch Conjugated Ring

| 1000 - 900 | N-O stretch | Oxime (-N-O) |
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Experimental Protocol: IR Spectroscopy (KBr Disc
Method)

Sample Preparation: Weigh approximately 1-2 mg of 1,4-Benzoquinone dioxime.

Grinding: Add the sample to an agate mortar containing approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly until a fine,

homogeneous powder is obtained.

Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-
10 tons) for several minutes to form a thin, transparent or translucent pellet.

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Acquisition: Record the infrared spectrum, typically over the range of 4000 to 400 cm~1. A
background spectrum of an empty sample holder or a pure KBr pellet should be taken first

for background correction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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